N-(4-(4-iodophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
N-(4-(4-iodophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that features a thiazole ring, an iodophenyl group, and a dihydrobenzo[b][1,4]dioxine moiety
Scientific Research Applications
N-(4-(4-iodophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Future Directions
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways depending on their structure and the specific biological activity they exhibit . For instance, some thiazole derivatives have been found to block the biosynthesis of certain bacterial lipids .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-iodophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a halogenation reaction, where a phenyl ring is treated with iodine in the presence of an oxidizing agent.
Formation of the Dihydrobenzo[b][1,4]dioxine Moiety: This can be achieved through a cyclization reaction involving a suitable precursor.
Coupling Reactions: The final step involves coupling the thiazole ring with the dihydrobenzo[b][1,4]dioxine moiety using a carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-iodophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Azides or nitriles.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- N-(4-(4-chlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Uniqueness
N-(4-(4-iodophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is unique due to the presence of the iodophenyl group, which can enhance its biological activity and facilitate further functionalization through substitution reactions.
Properties
IUPAC Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13IN2O3S/c19-12-7-5-11(6-8-12)13-10-25-18(20-13)21-17(22)16-9-23-14-3-1-2-4-15(14)24-16/h1-8,10,16H,9H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVIEYROASQLLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13IN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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